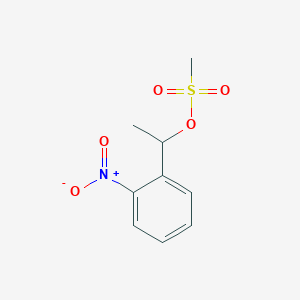

1-(2-Nitrophenyl)ethyl methanesulfonate

Description

Conceptual Framework and Significance of Sulfonate Esters in Organic Synthesis and Mechanistic Studies

Sulfonate esters are a critical class of organic compounds derived from sulfonic acids. periodicchemistry.com They are widely employed in organic synthesis, primarily because the sulfonate group (RSO₃⁻) is an exceptionally good leaving group. wikipedia.orgeurjchem.com This property stems from the fact that sulfonates are conjugate bases of strong sulfonic acids, making them very weak bases and stable as anions. wikipedia.org The negative charge on the sulfonate anion is effectively delocalized through resonance across the three oxygen atoms, which contributes to its stability upon departing from a carbon atom during a reaction. periodicchemistry.com

In synthetic chemistry, sulfonate esters are frequently used to convert alcohols, which have poor leaving groups (hydroxide, OH⁻), into substrates suitable for nucleophilic substitution and elimination reactions. periodicchemistry.com The conversion is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com Common examples of sulfonate esters used for this purpose include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com These esters serve as potent electrophiles and are substrates in numerous transformations, including substitution, elimination, and reduction reactions. eurjchem.com Their stability and reactivity profile also make them valuable as protecting groups in complex syntheses. eurjchem.com

The well-defined reactivity of sulfonate esters also makes them invaluable tools in mechanistic studies. enovatia.com Kinetic investigations of their formation and solvolysis reactions provide deep insights into reaction dynamics. enovatia.comacs.org The hydrolysis of sulfonate esters, for example, has been a subject of debate, with studies exploring whether the reaction proceeds through a stepwise addition-elimination mechanism or a concerted one. acs.org

Table 1: Comparison of Common Sulfonate Esters in Organic Synthesis

| Sulfonate Ester | Abbreviation | Structure of Leaving Group | Key Features |

|---|---|---|---|

| Methanesulfonate (B1217627) | Mesylate (MsO⁻) | CH₃SO₃⁻ | Good leaving group, commonly used. periodicchemistry.com |

| p-Toluenesulfonate | Tosylate (TsO⁻) | CH₃C₆H₄SO₃⁻ | Excellent leaving group, often crystalline. periodicchemistry.com |

| Trifluoromethanesulfonate | Triflate (TfO⁻) | CF₃SO₃⁻ | Extremely powerful leaving group due to the electron-withdrawing CF₃ group. periodicchemistry.com |

Overview of the 2-Nitrophenyl Moiety in Synthetic and Mechanistic Investigations

The 2-nitrophenyl group is an aromatic moiety characterized by a nitro group (–NO₂) positioned ortho to the point of attachment on a benzene (B151609) ring. nih.gov The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnumberanalytics.com This property significantly influences the reactivity of the aromatic ring and any attached side chains.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com In nucleophilic aromatic substitution, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. numberanalytics.comnih.gov

Furthermore, the ortho-nitrobenzyl framework, which is a core component of 1-(2-nitrophenyl)ethyl methanesulfonate, is widely utilized in the design of photolabile protecting groups, often called "caged compounds". researchgate.netresearchgate.net Upon irradiation with UV light, ortho-nitrobenzyl derivatives can undergo an intramolecular hydrogen transfer from the benzylic position to the nitro group, initiating a rearrangement that cleaves the bond to the protected molecule. researchgate.net This allows for the controlled release of biologically active molecules or other chemical species with high spatial and temporal precision. researchgate.net

Research Landscape of Related Nitrophenyl-Substituted Alkyl Methanesulfonates

The combination of a nitrophenyl group and an alkyl methanesulfonate creates a molecule with significant potential for diverse reactivity. While research specifically on this compound is not extensively documented in readily available literature, studies on closely related compounds provide a clear picture of the research interest in this class of molecules.

Research on compounds like (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate demonstrates their use as precursors in the synthesis of complex heterocyclic structures. researchgate.net In one study, this compound reacted with alkali metal halides and lithium hydroxide, leading to the formation of a substituted aziridine-2-yl-methanol, a valuable chiral building block. researchgate.net This highlights the role of the methanesulfonate as an effective leaving group in intramolecular substitution reactions.

Kinetic studies on the aminolysis of related esters, such as 4-nitrophenyl X-substituted benzoates, provide insight into reaction mechanisms. koreascience.krresearchgate.net The electronic effects of substituents on the nitrophenyl ring are systematically varied to probe how they influence the reaction rate and the nature of the transition state. koreascience.kr Such studies are fundamental to understanding structure-reactivity relationships.

The broader class of alkyl methanesulfonates, such as ethyl methanesulfonate (EMS), are well-known as potent alkylating agents and are widely used in genetics as chemical mutagens to induce point mutations for research purposes. wikipedia.orgacs.orgcabidigitallibrary.org The ethyl group of EMS reacts with nucleobases in DNA, leading to genetic alterations. wikipedia.org This reactivity underscores the electrophilic nature of the alkyl group attached to the methanesulfonate. By analogy, the ethyl group in this compound is activated toward nucleophilic attack.

Table 2: Research Applications of Nitrophenyl-Substituted Sulfonates and Related Compounds

| Compound Class | Research Focus | Application / Finding |

|---|---|---|

| Nitrophenyl-substituted alkyl methanesulfonates | Synthetic Intermediates | Used in the synthesis of chiral aziridines via intramolecular cyclization. researchgate.net |

| 4-Nitrophenyl esters | Mechanistic Studies | Employed in kinetic studies of nucleophilic substitution to understand reaction mechanisms and substituent effects. koreascience.krresearchgate.net |

| 1-(2-Nitrophenyl)ethyl derivatives | Caged Compounds | Used to create photolabile derivatives of molecules like adenosine (B11128) diphosphate (B83284) ribose (ADPR) for controlled release in biological systems. researchgate.net |

| Ethyl Methanesulfonate (EMS) | Chemical Genetics | Widely used as a mutagen to induce genetic variation in plants and other organisms for breeding and functional genomics. cabidigitallibrary.orgfrontiersin.orgcropj.commdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKWXRHIABKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 1-(2-Nitrophenyl)ethyl Methanesulfonate (B1217627)

The synthesis of 1-(2-nitrophenyl)ethyl methanesulfonate is a two-step process that begins with the preparation of the precursor alcohol, 1-(2-nitrophenyl)ethanol (B14764), followed by its conversion to the final methanesulfonate ester.

Precursor Alcohol Synthesis and Stereochemical Considerations

The direct precursor, 1-(2-nitrophenyl)ethanol, is a versatile intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com It is typically synthesized via the reduction of the corresponding ketone, 2'-nitroacetophenone (B117912).

A common laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in a solvent mixture, such as methanol (B129727) and 1,4-dioxane. chemicalbook.com This method provides the racemic alcohol in quantitative yield. chemicalbook.com The reaction proceeds by the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone.

Stereochemical control is a critical aspect of modern organic synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. The preparation of enantiomerically pure 1-(2-nitrophenyl)ethanol can be achieved through several asymmetric synthesis strategies:

Catalytic Asymmetric Reduction: This is a highly effective method for producing chiral alcohols from prochiral ketones. It utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group. wikipedia.org Transition metal complexes with chiral ligands and enzyme-based systems (biocatalysis) are prominent in this field. kfupm.edu.sa Alcohol dehydrogenases (ADHs), for example, are known for their exceptional chemo-, regio-, and stereoselectivity in reducing ketones to their corresponding alcohols. kfupm.edu.sanih.gov

Chiral Auxiliaries: An enantiopure auxiliary can be used to direct the stereochemical outcome of the reduction. ethz.ch For instance, the reduction of 3-nitroacetophenone has been achieved with high enantioselectivity using a BH₃ complex with a polymer-bonded chiral diphenylpyrrolidinemethanol as a catalyst.

Kinetic Resolution: This technique involves the separation of enantiomers from a racemic mixture. ethz.ch Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for the kinetic resolution of racemic alcohols through selective acylation of one enantiomer, allowing for the separation of the unreacted enantiomer.

| Method | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Standard Reduction | Sodium borohydride (NaBH₄) | Produces racemic alcohol in high yield. | chemicalbook.com |

| Asymmetric Reduction | Chiral catalysts (e.g., ADHs, chiral metal complexes) | Directly produces enantiomerically enriched alcohol. | kfupm.edu.sanih.gov |

| Kinetic Resolution | Enzymes (e.g., Lipases) | Separates enantiomers from a racemic mixture. |

Methanesulfonylation Techniques and Optimization

The conversion of 1-(2-nitrophenyl)ethanol to its methanesulfonate ester is achieved through methanesulfonylation. This reaction involves treating the alcohol with a methanesulfonylating agent, typically methanesulfonyl chloride (MsCl), in the presence of a base. evitachem.com The base, often an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. evitachem.com

The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The departure of the chloride leaving group, facilitated by the base, results in the formation of the methanesulfonate ester, often referred to as a mesylate.

Optimization of this reaction typically focuses on solvent choice, temperature, and reaction time to maximize yield, which can range from 70% to 90%. evitachem.com Dichloromethane is a commonly used solvent, and the reaction is often conducted at temperatures between 0 °C and 25 °C for several hours to overnight. evitachem.com

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Reagent | Methanesulfonyl chloride (MsCl) | Source of the methanesulfonyl group. | evitachem.com |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct. | evitachem.com |

| Solvent | Dichloromethane (DCM) | Provides a non-polar reaction medium. | evitachem.com |

| Temperature | 0–25 °C | Controls reaction rate and minimizes side reactions. | evitachem.com |

| Yield | 70–90% | Dependent on specific conditions and purification. | evitachem.com |

Synthesis of Positional and Structural Analogues

The synthetic framework for this compound can be adapted to produce a variety of related compounds with modified structures.

Derivatives Featuring Substituted Nitrophenyl Rings

Analogues with additional substituents on the nitrophenyl ring, such as fluorine or bromine, are valuable for structure-activity relationship studies. The synthesis of these derivatives generally follows the same two-step sequence: reduction of a substituted 2'-nitroacetophenone followed by methanesulfonylation.

For example, the synthesis of a bromo-substituted analogue would begin with a precursor like 2-bromo-3-nitroacetophenone. nih.govresearchgate.net Similarly, fluorinated analogues can be prepared from corresponding fluoro-substituted starting materials. nih.gov The presence of these electron-withdrawing or -donating groups can influence the reactivity of the intermediates and the properties of the final products.

Related Benzyl and Alkyl Methanesulfonates with Nitrophenyl Moieties

The methanesulfonylation reaction is not limited to secondary alcohols like 1-(2-nitrophenyl)ethanol. Primary alcohols, such as 2-nitrobenzyl alcohol, can also be converted to their corresponding methanesulfonates. The synthesis of 2-nitrobenzyl methanesulfonate involves the reaction of 2-nitrobenzyl alcohol with methanesulfonyl chloride. nih.govresearchgate.net The starting 2-nitrobenzyl alcohol can be prepared from 2-nitrobenzyl bromide, which in turn is often synthesized from o-nitrotoluene. chemicalbook.comgoogleapis.comgoogle.com

Preparation of 2-((2-Nitrophenyl)amino)ethyl Methanesulfonate and Related Structures

Analogues incorporating an amino linker, such as 2-((2-nitrophenyl)amino)ethyl methanesulfonate, require a different synthetic approach for the precursor alcohol. The key intermediate, 2-((2-nitrophenyl)amino)ethanol, can be synthesized by the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol in a suitable solvent like n-butanol under reflux conditions. This reaction proceeds via nucleophilic aromatic substitution, where the amino group of 2-aminoethanol displaces the chloride on the nitrophenyl ring. The resulting amino alcohol can then be subjected to methanesulfonylation under standard conditions to yield the desired product.

Enantioselective Synthesis Approaches for Related Chiral Methanesulfonates

The enantioselective synthesis of chiral methanesulfonates, such as this compound, is fundamentally dependent on the stereoselective synthesis of the corresponding chiral alcohol precursor. The subsequent mesylation of the alcohol to form the sulfonate ester is a well-established reaction that typically proceeds with retention of the stereocenter's configuration. Therefore, the primary strategies for obtaining enantiomerically pure methanesulfonates focus on the asymmetric synthesis or resolution of the precursor alcohol, in this case, 1-(2-nitrophenyl)ethanol.

Two predominant methodologies are employed for this purpose: the asymmetric reduction of the prochiral ketone (2'-nitroacetophenone) and the kinetic resolution of the racemic alcohol (rac-1-(2-nitrophenyl)ethanol).

Asymmetric Reduction of 2'-Nitroacetophenone

The most direct route to chiral 1-(2-nitrophenyl)ethanol is the enantioselective reduction of its corresponding ketone, 2'-nitroacetophenone. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). wikipedia.org The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, facilitating a stereoselective hydride transfer to one of the ketone's enantiotopic faces. organic-chemistry.orgnih.gov The predictability and high enantiomeric excess (ee) achievable make this a widely adopted method for various aromatic ketones. mdpi.com

Table 1: Examples of CBS-Catalyzed Asymmetric Reduction of Aromatic Ketones

Data is illustrative of the CBS reduction methodology for related aromatic ketones.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another highly effective method for the enantioselective reduction of ketones. wikipedia.org This process involves the transfer of hydrogen from a hydrogen donor molecule, commonly isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.orgglobethesis.com Catalysts are typically ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes coordinated with chiral diamine or amino alcohol ligands. researchgate.net The reaction is valued for its operational simplicity and the use of safe, readily available hydrogen donors. globethesis.com The electronic properties of substituents on the acetophenone (B1666503) ring can influence the rate of reduction. researchgate.net

Table 2: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

Data compiled from studies on related acetophenone derivatives to illustrate the ATH method. researchgate.net

Kinetic Resolution of rac-1-(2-Nitrophenyl)ethanol

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%. jocpr.com

Lipase-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic secondary alcohols. jocpr.com The process typically involves an enantioselective acylation (transesterification), where the lipase selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate, vinyl butyrate) to one of the alcohol's enantiomers. nih.gov This results in a mixture of an acylated ester and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipase B from Candida antarctica (CALB) is a commonly used and highly effective enzyme for this transformation. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Benzylic Alcohols

Data is illustrative of the kinetic resolution methodology for structurally related secondary alcohols. nih.govnih.gov

Once the enantiomerically pure or enriched 1-(2-nitrophenyl)ethanol is obtained by either asymmetric reduction or kinetic resolution, it can be converted to the final methanesulfonate product. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction proceeds with retention of configuration at the chiral center, preserving the enantiopurity established in the preceding step.

Structural Characterization and Conformational Analysis

X-ray Crystallography of 1-(2-Nitrophenyl)ethyl Methanesulfonate (B1217627) and Related Structures

X-ray crystallography is a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine bond lengths, bond angles, and torsion angles, which collectively define the molecular structure.

In the absence of a dedicated crystallographic study for 1-(2-Nitrophenyl)ethyl methanesulfonate, we can infer its structural parameters by examining analogous molecules. For instance, the crystal structure of 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate reveals key details about the conformation of substituted phenyl rings and the interactions of nitro groups. nih.govresearchgate.net Similarly, studies on various sulfonate esters provide valuable information on the geometry of the methanesulfonate group and its participation in intermolecular interactions. ias.ac.inresearchgate.net

Based on these related structures, the key geometric parameters for this compound can be predicted. The following table presents anticipated bond lengths and angles, derived from crystallographic data of similar organic compounds.

| Parameter | Predicted Value |

| C-C (aromatic) | 1.36 - 1.40 Å |

| C-N (nitro group) | 1.45 - 1.49 Å |

| N-O (nitro group) | 1.20 - 1.24 Å |

| C-O (ester) | 1.42 - 1.46 Å |

| S-O (sulfonyl) | 1.42 - 1.45 Å |

| S=O (sulfonyl) | 1.55 - 1.60 Å |

| C-S (sulfonyl) | 1.75 - 1.79 Å |

| ∠ O-N-O | 122 - 126° |

| ∠ C-S-O | 105 - 109° |

| ∠ O=S=O | 118 - 122° |

Analysis of Intra- and Intermolecular Interactions

In the solid state, hydrogen bonds are among the most significant intermolecular interactions. While this compound lacks conventional O-H or N-H donors, it can participate in weaker C-H...O hydrogen bonds. The oxygen atoms of the nitro and methanesulfonate groups are potential hydrogen bond acceptors. Aromatic and aliphatic C-H groups can act as donors, leading to the formation of intricate hydrogen-bonded networks that stabilize the crystal lattice. In related structures, such as those of heterocyclic sulfones, strong N-H to O=S hydrogen bonding is observed, leading to the formation of molecular chains. mdpi.com

The presence of the 2-nitrophenyl group in this compound makes it a candidate for aromatic interactions. Pi-pi (π-π) stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, are a common feature in the crystal structures of phenyl-containing compounds. nih.gov These interactions contribute significantly to the cohesive energy of the crystal. The specific geometry of the stacking can vary, from parallel-displaced to T-shaped arrangements, depending on the electronic nature and steric hindrance of the substituents on the aromatic ring.

Conformational Landscape and Rotational Isomerism

The flexibility of this compound arises from the rotation around several single bonds. The orientation of the nitro group relative to the phenyl ring, and the conformation of the ethyl methanesulfonate side chain, are of particular interest.

The rotational barrier of the nitro group in ortho-substituted nitrobenzenes is influenced by steric and electronic factors. uark.edu In many cases, the nitro group is twisted out of the plane of the benzene (B151609) ring to alleviate steric strain with the adjacent substituent. uark.edu Computational studies on substituted benzenes have shown that the presence of ortho substituents can significantly alter the preferred conformation. rsc.org

The conformation of the ethyl side chain is also subject to rotational isomerism. The relative orientation of the phenyl ring and the methanesulfonate group will be determined by a balance of steric repulsion and stabilizing intramolecular interactions. The study of related 2-substituted dihydroquinazolinones has revealed distinct conformational preferences, such as propeller-like and hairpin structures, which are dictated by the stereochemistry at the chiral centers. mdpi.com

Computational and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy of the molecule.

A primary output of electronic structure calculations is the optimized ground state geometry of the molecule. This reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Energetics calculations would provide the molecule's total energy, heat of formation, and relative stabilities of different conformations.

Table 1: Hypothetical Optimized Ground State Geometry Parameters for 1-(2-Nitrophenyl)ethyl methanesulfonate (B1217627)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ester) | - |

| Bond Length | S=O | - |

| Bond Length | C-N (nitro) | - |

| Bond Angle | O-S-O | - |

| Dihedral Angle | C-C-O-S | - |

| No data available in published literature. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability. For 1-(2-Nitrophenyl)ethyl methanesulfonate, this analysis would identify the most likely sites for nucleophilic attack and electrophilic interaction.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No data available in published literature. |

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy simulations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of particular functional groups within the molecule, such as the stretching of the S=O bonds in the methanesulfonate group or the N-O bonds in the nitro group. This is invaluable for interpreting experimental spectra and confirming the molecule's structure.

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational methods can be used to map out the entire energy landscape of a chemical reaction. For this compound, this would be particularly useful for studying nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group. Theoretical calculations could identify the structures and energies of transition states and intermediates, thereby elucidating the reaction mechanism (e.g., SN1 vs. SN2) and predicting reaction rates.

Computational Analysis of the Methanesulfonate Leaving Group Character

The effectiveness of the methanesulfonate group as a leaving group is well-established experimentally. Computational analysis can quantify this property by calculating the stability of the resulting methanesulfonate anion. The delocalization of the negative charge across the sulfonyl group, as visualized through electrostatic potential maps and natural bond orbital (NBO) analysis, would provide a theoretical basis for its excellent leaving group ability. These calculations could also compare its leaving group character to other common leaving groups under various conditions.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

For instance, the synthesis of the antifungal agent luliconazole (B1675427) commonly involves intermediates such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (B1217627). Similarly, the synthesis of silodosin (B1681671), used for the treatment of benign prostatic hyperplasia, prominently features the intermediate 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. newdrugapprovals.orgnbinno.commanusaktteva.com

The synthesis of indole (B1671886) derivatives often proceeds through well-established methods like the Fischer, Bischler-Mohlau, or Reissert indole syntheses, which utilize different starting materials. google.comrsc.orgresearchgate.netnih.gov Likewise, the construction of cyclic amides is achieved through a variety of synthetic routes, and the direct application of 1-(2-Nitrophenyl)ethyl methanesulfonate as a key building block is not a commonly reported strategy. google.comnih.gov

Therefore, while the chemical properties of this compound make it a theoretically plausible candidate for such transformations, its practical application in these specific areas is not supported by the currently available body of scientific research.

Employment in Photocaging Strategies (Chemical Design Principles)

The most significant and well-documented application of this compound and related 2-nitrobenzyl compounds lies in the field of photocaging. Photocages, or photoremovable protecting groups, are moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength, allowing for the controlled release of the active molecule in a spatial and temporal manner. The 2-nitrobenzyl group is a classic and widely studied photocage due to its favorable photochemical properties.

Design and Synthesis of Photoactivatable Precursors

The design of photoactivatable precursors using the 1-(2-nitrophenyl)ethyl moiety is based on its ability to be attached to a variety of functional groups, including alcohols, phenols, carboxylic acids, and phosphates. The synthesis of these "caged" compounds typically involves the reaction of 1-(2-nitrophenyl)ethanol (B14764) with a suitable derivative of the molecule to be caged. The methanesulfonate derivative, this compound, serves as an activated form of the photocage, facilitating its attachment to the target molecule through nucleophilic substitution, with the methanesulfonate ion acting as a good leaving group.

The efficiency of a photocage is determined by several factors, including its absorption wavelength, quantum yield of photolysis (the number of molecules released per photon absorbed), and the rate of release of the active compound. The 2-nitrobenzyl scaffold has been extensively modified to fine-tune these properties. For instance, the introduction of substituents on the aromatic ring can shift the absorption maximum to longer, less biologically damaging wavelengths and can influence the quantum yield and release kinetics.

Chemical Release Mechanisms Upon Irradiation

The release of the protected molecule from a 1-(2-nitrophenyl)ethyl cage is initiated by the absorption of a photon, typically in the UV or near-UV region. This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This photochemical process generates a transient species known as an aci-nitro intermediate.

The subsequent steps of the release mechanism have been the subject of detailed mechanistic studies. The aci-nitro intermediate is a key player and can undergo a series of transformations. In a widely accepted mechanism, the aci-nitro intermediate rearranges to form a cyclic intermediate, which then undergoes hydrolysis to release the caged molecule and form 2-nitrosoacetophenone as a byproduct.

Photoexcitation: The 2-nitrophenyl group absorbs a photon, promoting it to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

Formation of the aci-Nitro Intermediate: This initial photoreaction produces a transient aci-nitro species.

Rearrangement and Hydrolysis: The aci-nitro intermediate undergoes a series of rearrangements and ultimately hydrolyzes, leading to the cleavage of the bond connecting the photocage to the protected molecule.

Release of the Active Molecule: The active molecule is liberated, and the photocage is converted into a benign byproduct, typically a nitroso compound.

The kinetics of this release can be influenced by factors such as pH and the nature of the solvent, which can affect the stability and reactivity of the intermediates.

Below is a data table summarizing the key aspects of this compound's application in photocaging strategies.

| Feature | Description |

| Photocage Type | 2-Nitrobenzyl derivative |

| Activation | UV or near-UV light |

| Key Intermediate | aci-Nitro species |

| Release Byproduct | 2-Nitrosoacetophenone |

| Caged Molecules | Alcohols, phenols, carboxylic acids, phosphates, etc. |

| Applications | Controlled release of bioactive molecules, spatiotemporal control of biological processes |

Utility in Protecting Group Chemistry and Derivatization

This compound serves as a key reagent in advanced organic synthesis, primarily for the introduction of the 1-(2-nitrophenyl)ethyl (NPE) photolabile protecting group. Photolabile protecting groups, also known as photocleavable or caging groups, are moieties that can be removed from a functional group upon irradiation with light, typically in the UV range. nih.govwikipedia.org This property allows for precise spatiotemporal control over the release of active molecules, a technique widely employed in chemical biology, pharmacology, and materials science. nih.govresearchgate.net

The utility of this compound stems from its chemical structure. The methanesulfonate ("mesylate") portion is an excellent leaving group, facilitating nucleophilic substitution reactions. evitachem.com This allows various functional groups, such as those found in alcohols, phosphates, and carboxylic acids, to be readily derivatized with the photolabile 1-(2-nitrophenyl)ethyl group. evitachem.com

The core of this protecting group's function lies in the ortho-nitrobenzyl moiety. Upon absorption of UV light (commonly around 300-360 nm), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. wikipedia.org This intramolecular rearrangement forms a transient aci-nitro intermediate. researchgate.net This intermediate is unstable and rapidly rearranges to release the protected substrate, generating 2-nitrosoacetophenone as a byproduct. researchgate.net The key advantage of this light-induced deprotection is that it occurs under neutral conditions without the need for chemical reagents, thus preserving sensitive functional groups elsewhere in the molecule. thieme-connect.de

This strategy has been famously applied in the "caging" of biologically active molecules. For instance, the P³-1-(2-nitrophenyl)ethyl ester of adenosine (B11128) triphosphate (NPE-caged-ATP) was synthesized to study cellular processes. In its "caged" form, the ATP is inactive. Irradiation with a pulse of UV light releases the ATP at a specific time and location, allowing researchers to investigate the immediate downstream effects of ATP signaling in real-time. nih.gov This approach has been extended to other nucleotides, amino acids, and neurotransmitters. nih.govuni-konstanz.de

The derivatization of a substrate with the NPE group transforms it into a temporarily inert form, which can be reactivated on demand with light. The efficiency and kinetics of the photorelease are critical parameters and have been the subject of detailed mechanistic studies. uni-konstanz.de

The following table summarizes representative applications of the 1-(2-nitrophenyl)ethyl group in protecting group chemistry.

| Protected Substrate | Protecting Group | Deprotection Method | Byproduct | Application Area | Reference |

|---|---|---|---|---|---|

| Adenosine triphosphate (ATP) | 1-(2-Nitrophenyl)ethyl | UV Photolysis (~350 nm) | 2-Nitrosoacetophenone | Caged compounds for cell biology | |

| Phosphate (B84403) Esters | 1-(2-Nitrophenyl)ethyl | UV Photolysis | 2-Nitrosoacetophenone | Caged nucleotides and analogues | |

| Thymidine Nucleosides | 2-(2-Nitrophenyl)ethyl | UV Photolysis | o-Nitrostyrene | Light-directed DNA synthesis | uni-konstanz.deresearchgate.net |

| Carboxylic Acids | 2-Nitrobenzyl | UV Photolysis | 2-Nitrosobenzaldehyde | Controlled release of acids | researchgate.netthieme-connect.de |

| Amines (as Carbamates) | 2-Nitrobenzyloxycarbonyl | UV Photolysis | 2-Nitrosobenzaldehyde | Peptide synthesis | thieme-connect.de |

Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are central to the analysis of 1-(2-Nitrophenyl)ethyl methanesulfonate (B1217627), offering powerful tools for separating the compound from its synthetic precursors, byproducts, and other impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with the choice of technique often depending on the volatility and thermal stability of the analyte and its impurities.

The development of a robust chromatographic method is a critical step in verifying the purity of newly synthesized 1-(2-Nitrophenyl)ethyl methanesulfonate. The goal is to create a method that is specific, linear, accurate, precise, and sensitive for the target compound.

High-Performance Liquid Chromatography (HPLC):

Given the presence of the nitrophenyl group, which acts as a strong ultraviolet (UV) chromophore, reversed-phase HPLC with UV detection is a highly suitable method for purity assessment. A typical method development approach would involve:

Column Selection: A C18 stationary phase is commonly the first choice due to its versatility and wide applicability for moderately polar compounds.

Mobile Phase Optimization: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good peak shape and resolution. nih.gov The nitrophenyl group allows for sensitive detection at wavelengths around 254 nm or at the specific λmax of the compound.

Method Validation: The method would be validated according to established guidelines to ensure its reliability. nih.gov This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (a proportional relationship between detector response and concentration), accuracy (closeness of test results to the true value), and precision (reproducibility of results under the same conditions). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC):

For GC analysis, direct injection can be problematic for thermally labile molecules or non-volatile impurities. However, it is a primary tool for detecting volatile or semi-volatile impurities. A flame ionization detector (FID) or, for greater specificity and sensitivity, a mass spectrometer (MS) would be used. researchgate.net Method development would focus on optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve separation without inducing thermal degradation of the target compound. rroij.com

The synthesis of this compound typically involves the reaction of 1-(2-nitrophenyl)ethanol (B14764) with methanesulfonyl chloride. evitachem.com Therefore, key potential impurities include unreacted starting materials and byproducts.

Starting Materials: Residual 1-(2-nitrophenyl)ethanol and methanesulfonyl chloride.

Byproducts: Potential side-reaction products, which could include other alkylating agents depending on the reaction conditions and solvents used.

GC-MS for Trace Impurity Profiling:

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying trace-level volatile impurities. thermofisher.com For enhanced sensitivity, especially for potentially genotoxic impurities like alkyl methanesulfonates, GC-tandem MS (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode is often employed. d-nb.info

A typical workflow for impurity detection would involve:

Sample Preparation: Dissolving the compound in a suitable solvent, potentially followed by liquid-liquid extraction to concentrate the impurities. d-nb.info

Chromatographic Separation: Using a capillary column (e.g., DB-624) to separate the impurities from the main compound. rroij.com

Mass Spectrometric Detection: Identifying impurities based on their unique mass spectra and retention times. Quantification can be achieved with high sensitivity using techniques like Selected Ion Monitoring (SIM) or SRM. rroij.comd-nb.info

Table 2: Common Analytical Techniques for Impurity Detection

| Impurity Type | Preferred Technique | Rationale |

| Unreacted 1-(2-nitrophenyl)ethanol | HPLC-UV, GC-MS | Less volatile than other impurities, detectable by both methods. |

| Unreacted Methanesulfonyl Chloride | GC-MS | Volatile and reactive, suitable for GC analysis. |

| Other Alkyl Mesylates | GC-MS, GC-MS/MS | Often volatile and require high sensitivity for detection at trace levels. researchgate.net |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Based on analogous structures, the expected chemical shifts can be predicted. rsc.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (C₆H₄) | 7.5 - 8.2 (multiplet) | 124 - 148 |

| Methine Proton (-CH-) | ~5.5 - 6.0 (quartet) | ~75 - 80 |

| Methyl Protons (-CH₃) | ~1.7 - 1.9 (doublet) | ~20 - 25 |

| Mesylate Protons (CH₃SO₃-) | ~2.9 - 3.1 (singlet) | ~38 - 42 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitro Group | N-O Asymmetric Stretch | 1520 - 1560 |

| Nitro Group | N-O Symmetric Stretch | 1340 - 1380 |

| Sulfonate Group | S=O Asymmetric Stretch | 1350 - 1400 |

| Sulfonate Group | S=O Symmetric Stretch | 1150 - 1200 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Bending | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The 2-nitrophenyl moiety contains a chromophore that absorbs UV radiation. A UV-Vis spectrum would show characteristic absorption maxima (λmax), which is useful for quantitative analysis via HPLC-UV and for confirming the presence of the aromatic nitro system. science-softcon.de Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.

Mass Spectrometry Approaches for Structure Confirmation and Trace Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of the molecular weight and offering insights into its structure. chemguide.co.uk

For this compound (Molecular Formula: C₉H₁₁NO₅S), the expected molecular weight is approximately 245.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern is predictable based on the structure. libretexts.orgmsu.edu Electron ionization (EI) would likely induce cleavage at the C-O bond of the ester and fragmentation of the ethyl side chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragment Formula |

| 245 | Molecular Ion [M]⁺ | [C₉H₁₁NO₅S]⁺ |

| 166 | [M - SO₃CH₃]⁺ | [C₈H₈NO₂]⁺ |

| 150 | [M - CH₃SO₃H]⁺ | [C₈H₈NO]⁺ |

| 120 | Nitrophenonium ion | [C₆H₄NO₂]⁺ |

| 95 | Methanesulfonate ion | [CH₃SO₃]⁻ (in negative mode) |

| 79 | Methanesulfonyl ion | [CH₃SO₂]⁺ |

For trace analysis, hyphenated techniques like LC-MS/MS are highly effective. researchgate.net These methods offer exceptional sensitivity and selectivity, allowing for the quantification of the compound at very low concentrations and the detection of trace-level impurities that might not be visible with less sensitive techniques. researchgate.net

Q & A

Q. How is this compound applied in spatiotemporal control of neurotransmitter release?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.